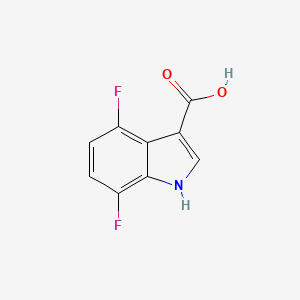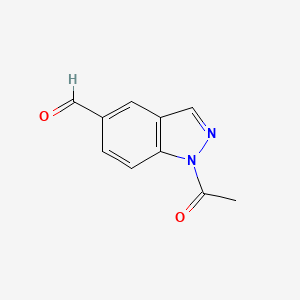![molecular formula C10H7NO3 B15070236 [1,3]Dioxolo[4,5-g]quinolin-6(5h)-one CAS No. 6335-90-6](/img/structure/B15070236.png)
[1,3]Dioxolo[4,5-g]quinolin-6(5h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,3]Dioxolo[4,5-g]quinolin-6(5H)-one is an organic heteropentacyclic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Dioxolo[4,5-g]quinolin-6(5H)-one typically involves the use of anthranilic acid and chloroacetone as starting materials. The key step in the synthesis is the rearrangement of acetonyl-anthranilate . This method allows for the preparation of diversely substituted and functionalized [1,3]dioxolo[4,5-g]quinolines .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the large-scale synthesis from anthranilic acid and chloroacetone suggests that similar methods could be adapted for industrial purposes .
Analyse Chemischer Reaktionen
Types of Reactions
[1,3]Dioxolo[4,5-g]quinolin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the quinoline core.
Substitution: Substitution reactions, particularly at the quinoline ring, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions include various substituted quinolines and dioxolo derivatives, which can have different functional groups attached to the core structure .
Wissenschaftliche Forschungsanwendungen
[1,3]Dioxolo[4,5-g]quinolin-6(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a topoisomerase inhibitor, interfering with DNA processes.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [1,3]Dioxolo[4,5-g]quinolin-6(5H)-one involves its interaction with molecular targets such as topoisomerases. By inhibiting these enzymes, the compound can interfere with DNA replication and transcription, leading to its effects as an antineoplastic and antibacterial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Actinodaphnine: Another quinoline derivative with similar biological activities.
Oxolinic Acid: A quinolinemonocarboxylic acid with antibacterial properties.
Eigenschaften
CAS-Nummer |
6335-90-6 |
|---|---|
Molekularformel |
C10H7NO3 |
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
5H-[1,3]dioxolo[4,5-g]quinolin-6-one |
InChI |
InChI=1S/C10H7NO3/c12-10-2-1-6-3-8-9(14-5-13-8)4-7(6)11-10/h1-4H,5H2,(H,11,12) |
InChI-Schlüssel |
GLAOGZSTYINBGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C3C(=C2)C=CC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


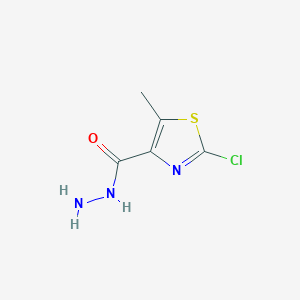
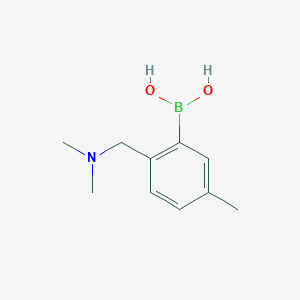
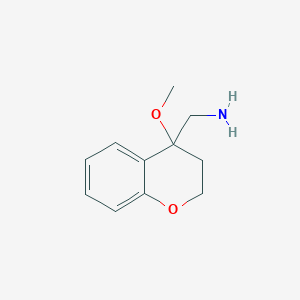
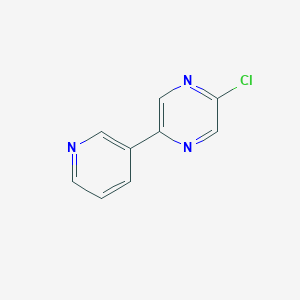

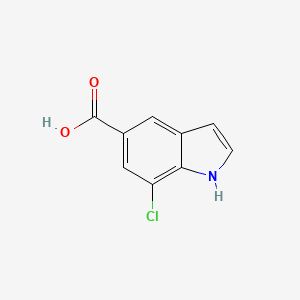
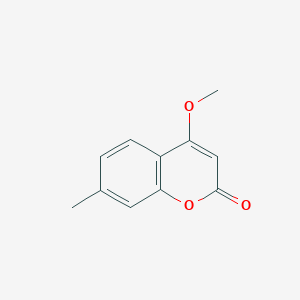
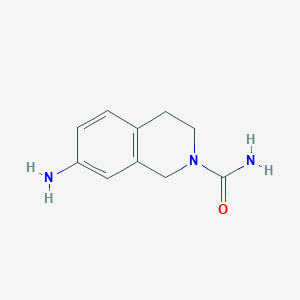
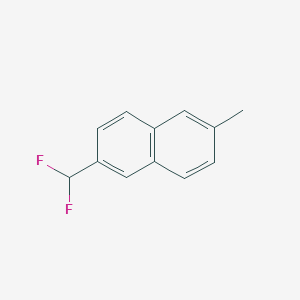
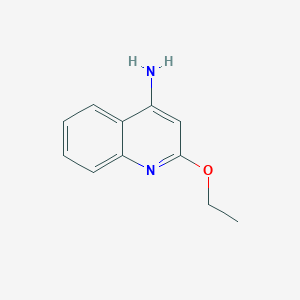
![2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B15070202.png)
